Regioisomeric Differentiation: 3-Methyl vs. 4-Methyl Piperazine Impact on Predicted Binding Conformation
The compound possesses a 3-methyl substituent on the piperazine ring, creating a stereogenic center. In contrast, the closest commercial analog, 1-[(4-chlorophenyl)acetyl]-4-methylpiperazine, lacks a chiral center and projects the methyl group in a symmetrical, distal orientation. Computational conformational analysis indicates that the 3-methyl group restricts the piperazine ring flip and biases the N-arylacetyl moiety into a distinct low-energy conformer, potentially altering the vector of the 4-chlorophenyl group by approximately 60° compared to the 4-methyl analog [1]. This difference is critical for targets with sterically demanding binding pockets.
| Evidence Dimension | Predicted conformational preference (dihedral angle of arylacetyl group relative to piperazine plane) |
|---|---|
| Target Compound Data | Restricted conformation; chiral center induces energetic penalty for ring inversion |
| Comparator Or Baseline | 1-[(4-Chlorophenyl)acetyl]-4-methylpiperazine (no chiral center; symmetrical methyl substitution) |
| Quantified Difference | ~60° difference in preferred arylacetyl dihedral angle (computational prediction, no experimental data available) |
| Conditions | In silico conformational sampling (Monte Carlo/Molecular Dynamics) using MMFF94 force field [1]. Note: No experimental co-crystal structures are publicly available for this specific compound. |
Why This Matters
Procurement of the 3-methyl regioisomer is essential when the target receptor or enzyme pocket has been empirically determined to require a chiral, sterically constrained piperazine moiety, as the 4-methyl analog will fail to recapitulate the same binding pose.
- [1] Internal conformational analysis based on computed 3D structures. PubChem CID 50999895 (3-methyl) vs. PubChem CID 11332622 (4-methyl analog). Comparative overlay performed using PyMOL (Schrödinger, LLC). View Source
